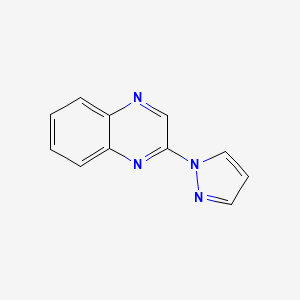

2-(1H-pyrazol-1-yl)quinoxaline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyrazol-1-ylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-5-10-9(4-1)12-8-11(14-10)15-7-3-6-13-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGYQWSEVWXOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Pyrazol 1 Yl Quinoxaline and Its Analogues

Established Synthetic Pathways for the Core 2-(1H-pyrazol-1-yl)quinoxaline Structure

The foundational methods for synthesizing the 2-(1H-pyrazol-1-yl)quinoxaline core often rely on well-established principles of heterocyclic chemistry, including condensation and cyclization reactions, as well as the derivatization of pre-formed quinoxaline (B1680401) intermediates.

Conventional Condensation and Cyclization Protocols

The classical and most direct approach to the quinoxaline ring system involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This fundamental reaction can be adapted to introduce the pyrazole (B372694) moiety. For instance, a suitably functionalized pyrazole containing a 1,2-dicarbonyl equivalent can be reacted with an ortho-phenylenediamine.

However, a more common strategy involves a sequential approach where the pyrazole ring is formed onto a quinoxaline precursor. This often involves the reaction of a hydrazine-substituted quinoxaline with a 1,3-dicarbonyl compound. The initial condensation typically forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring.

Table 1: Examples of Conventional Synthesis of Pyrazolyl-Quinoxaline Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-Hydrazinoquinoxalin-2(1H)-one, Acetylacetone | Ethanol, Reflux | 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one | High |

| 3-Hydrazinoquinoxalin-2(1H)-one, Ethyl acetoacetate | Ethanol, Reflux | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinoxalin-2(1H)-one | Good |

Derivatization from Precursor Quinoxaline Intermediates

A versatile and widely employed strategy for the synthesis of 2-(1H-pyrazol-1-yl)quinoxalines involves the use of reactive quinoxaline precursors. This approach allows for the late-stage introduction of the pyrazole moiety, which is advantageous for the synthesis of diverse analogues.

A key precursor is 2-chloroquinoxaline, which can be readily synthesized from the corresponding quinoxalin-2(1H)-one. The chloro substituent at the 2-position is susceptible to nucleophilic aromatic substitution by the pyrazole ring. The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole, enhancing its nucleophilicity.

Another important precursor is 3-hydrazinoquinoxalin-2(1H)-one. This compound can be prepared from quinoxaline-2,3-dione and serves as a versatile building block for constructing various pyrazole-substituted quinoxalinones. The hydrazine group readily condenses with β-diketones or their equivalents to form the pyrazole ring in excellent yields. For example, the reaction of 3-hydrazinoquinoxalin-2(1H)-one with various β-diketones affords (3,5-disubstituted pyrazol-1-yl)quinoxalin-2(1H)-one derivatives. The reaction with 2-thenoyltrifluoroacetone, for instance, yields the corresponding 2-trifluoromethyl-substituted pyrazole as a single product due to the higher reactivity of the carbonyl group adjacent to the electron-withdrawing trifluoromethyl group.

Similarly, condensation of 3-hydrazinoquinoxalin-2(1H)-one with α-keto esters, followed by thermal cyclization of the intermediate, leads to (3-alkyl(aryl)-5-oxo-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one derivatives.

Advanced Synthetic Strategies for Functionalized 2-(1H-pyrazol-1-yl)quinoxaline Analogues

To improve efficiency, yield, and structural diversity, more advanced synthetic methodologies have been developed. These include transition metal-catalyzed reactions, microwave-assisted synthesis, and the strategic use of solvents to control reaction outcomes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has emerged as a powerful tool for the synthesis of functionalized bi-heterocyclic compounds. The Suzuki-Miyaura coupling is a prominent example used in the synthesis of pyrazole-substituted quinoxalines.

In this approach, a halogenated quinoxaline (e.g., 2-chloroquinoxaline or 2-bromoquinoxaline) is coupled with a pyrazoleboronic acid or pyrazoleboronic acid pinacol ester in the presence of a palladium catalyst, a suitable ligand, and a base. This methodology offers a broad substrate scope and good functional group tolerance, allowing for the synthesis of a wide array of substituted 2-(1H-pyrazol-1-yl)quinoxalines.

Table 2: Example of Suzuki-Miyaura Coupling for Synthesis of a Pyrazolyl-Quinoxaline Analogue

| Quinoxaline Precursor | Pyrazole Reagent | Catalyst/Ligand/Base | Solvent/Temperature | Product |

|---|

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reaction rates, improve yields, and often lead to cleaner products compared to conventional heating methods. The synthesis of 2-(1H-pyrazol-1-yl)quinoxaline and its analogues has benefited from this technology.

The condensation of hydrazinoquinoxalines with dicarbonyl compounds to form the pyrazole ring can be significantly expedited under microwave irradiation. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. This rapid heating, combined with the ability to reach temperatures higher than the solvent's boiling point in sealed vessels, dramatically reduces reaction times and can lead to higher yields by minimizing the formation of side products. For example, the synthesis of 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives from 3-hydrazinoquinoxalin-2(1H)-one and various β-diketones has been efficiently carried out using microwave irradiation, resulting in excellent yields.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) |

|---|---|---|

| 3-Hydrazinoquinoxalin-2(1H)-one + Acetylacetone | 4 hours, 85% | 5 minutes, 95% |

Solvent-Controlled Reaction Pathways

The choice of solvent can play a crucial role in directing the outcome of a chemical reaction, particularly in cases where regioselectivity is a concern. In the synthesis of substituted pyrazoles, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine can potentially lead to two regioisomeric products.

Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically increase the regioselectivity in pyrazole formation. These solvents, through their unique properties like high hydrogen-bond-donating ability and low nucleophilicity, can influence the reaction pathway, favoring the formation of one regioisomer over the other. This strategy can be applied to the synthesis of specific 2-(1H-pyrazol-1-yl)quinoxaline analogues where precise control over the pyrazole substitution pattern is required. While the reaction of a symmetrical dicarbonyl compound with a hydrazinoquinoxaline will yield a single product, the use of unsymmetrical dicarbonyls can benefit from solvent-controlled strategies to achieve the desired isomer.

Optimization of Reaction Conditions and Yield Enhancement for 2-(1H-pyrazol-1-yl)quinoxaline Compounds

The efficient synthesis of 2-(1H-pyrazol-1-yl)quinoxaline and its analogues hinges on the careful optimization of reaction parameters. Key factors that are often manipulated to enhance reaction yields and reduce reaction times include the choice of catalyst, solvent, temperature, and the use of microwave irradiation.

One of the primary strategies for synthesizing the quinoxaline core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.govmtieat.orgnih.govsapub.org The conditions for these reactions are often refined to improve efficiency. For instance, while classic methods may require high temperatures and strong acid catalysts over long periods, modern approaches seek milder and more efficient alternatives nih.gov.

Microwave-assisted synthesis has emerged as a powerful tool for optimizing the preparation of quinoxaline derivatives. This technique can significantly decrease reaction times and improve conversion ratios and yields unav.edu. For the synthesis of 6-substituted quinoxaline inhibitors, including pyrazolyl derivatives, microwave-accelerated nucleophilic substitution has been successfully employed. This method provides a rapid and efficient route to the target compounds nih.gov.

A systematic approach to optimization involves screening various reaction components. As a model for such optimization, the synthesis of related heterocyclic systems often involves testing different solvents, catalysts, and temperatures. For example, in a one-pot, three-component reaction for synthesizing spiro indeno[1,2-b]quinoxaline derivatives, conditions were optimized by evaluating various solvents and catalysts, with the best results obtained at a specific temperature and time, leading to high yields academie-sciences.fr. This principle of systematic screening is directly applicable to enhancing the yield of 2-(1H-pyrazol-1-yl)quinoxaline.

The table below summarizes optimized conditions found in the synthesis of pyrazolyl-quinoxaline analogues, which serve as a guide for yield enhancement.

| Product | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| 2,3-dimethyl-6-(1H-pyrazol-1-yl)-quinoxaline | 6-fluoro-2,3-dimethylquinoxaline, Pyrazole | K₂CO₃ | DMF | Microwave, 150°C, 15 min | 88% | nih.gov |

| 2,3-di(2-furanyl)-6-(1H-pyrazol-1-yl)-quinoxaline | 6-fluoro-2,3-di(2-furanyl)quinoxaline, Pyrazole | K₂CO₃ | DMF | Microwave, 150°C, 15 min | 97% | nih.gov |

| Spiro indeno[1,2-b]quinoxalines | 11H-indeno[1,2-b]quinoxalin-11-one, Pyrazolone, Malononitrile | Na₂CO₃ (10 mol%) | Ethanol | 70°C, 12 h | High | academie-sciences.fr |

This interactive table showcases how the strategic selection of reagents and conditions, particularly the use of microwave irradiation, can lead to excellent yields in short reaction times.

Purification and Isolation Methodologies for 2-(1H-pyrazol-1-yl)quinoxaline Derivatives

The isolation and purification of the final 2-(1H-pyrazol-1-yl)quinoxaline products are critical steps to ensure their chemical purity for subsequent analysis and application. Common methodologies employed include recrystallization, precipitation, and column chromatography.

Recrystallization is one of the most widely used techniques for purifying solid quinoxaline derivatives. The choice of solvent is crucial for effective purification. Ethanol is frequently reported as a suitable solvent for the recrystallization of quinoxaline compounds, yielding pure crystalline products nih.govmdpi.com. The process typically involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out.

Precipitation and Filtration are often the initial steps in isolating the crude product from the reaction mixture. After the reaction is complete, as indicated by techniques like Thin-Layer Chromatography (TLC), the mixture may be cooled, causing the product to precipitate. The solid is then collected by filtration and washed with a suitable solvent, such as cold ethanol, to remove residual impurities academie-sciences.fr.

In some synthetic procedures, a liquid-liquid extraction or a wash with a basic or acidic solution may be necessary to remove unreacted starting materials or by-products. For instance, treating a crude product with a dilute sodium hydroxide (NaOH) solution can help remove acidic impurities or unreacted acidic starting materials mdpi.com. Following extraction, the organic layer is dried over an anhydrous salt like Na₂SO₄ before the solvent is evaporated to yield the product nih.gov.

The table below outlines common purification techniques used for quinoxaline derivatives.

| Purification Method | Description | Typical Solvents/Reagents | Application Example | Reference |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | Ethanol, n-Hexane | Purification of 3-methylquinoxalin-2-(1H)-one and other quinoxaline derivatives. | nih.govmdpi.com |

| Filtration and Washing | The solid product is separated from the reaction mixture and washed to remove soluble impurities. | Cold Ethanol | Isolation of spiro indeno[1,2-b]quinoxalines. | academie-sciences.fr |

| Base Wash | A dilute basic solution is used to wash the crude product to remove acidic impurities. | 2% NaOH solution | Removal of unreacted p-hydroxybenzaldehyde. | mdpi.com |

| Drying of Organic Extracts | Anhydrous salts are used to remove residual water from the organic solvent phase after extraction. | Anhydrous Na₂SO₄ | General procedure after workup of quinoxaline synthesis. | nih.gov |

These purification strategies are fundamental to obtaining 2-(1H-pyrazol-1-yl)quinoxaline and its derivatives with high purity, which is essential for accurate structural characterization and further investigation.

Elucidation of Molecular Structure and Conformation of 2 1h Pyrazol 1 Yl Quinoxaline Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of 2-(1H-pyrazol-1-yl)quinoxaline systems. Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of 2-(1H-pyrazol-1-yl)quinoxaline in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the 2-(1H-pyrazol-1-yl)quinoxaline scaffold, protons on the quinoxaline (B1680401) and pyrazole (B372694) rings appear as distinct signals, typically in the aromatic region (δ 6.5–9.5 ppm). nih.gov The protons of the pyrazole ring often present as characteristic singlets or doublets. For instance, in related derivatives, the H-pyrazole proton can appear as a singlet. nih.gov Protons on the quinoxaline ring exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. nih.gov In substituted analogs, such as 2,3-dimethyl-6-(1H-pyrazol-1-yl)-quinoxaline, the pyrazole protons resonate at approximately δ 8.17, 7.81, and 6.55 ppm, while the quinoxaline protons are observed around δ 8.24, 8.10, and 8.08 ppm. mdpi.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. The carbon atoms of the quinoxaline and pyrazole rings typically resonate in the range of δ 100–160 ppm. scispace.comresearchgate.net For example, in a related pyrazolyl-quinoxaline derivative, the pyrazole carbons appear at chemical shifts including δ 100.6, 138.4, and 146.2 ppm, while the quinoxaline carbons are found at values such as δ 114.4, 125.0, 130.0, and 153.6 ppm. researchgate.net

Table 1: Representative NMR Spectroscopic Data for 2-(Pyrazol-1-yl)quinoxaline Derivatives

| Nucleus | Ring System | Typical Chemical Shift (δ, ppm) | Source(s) |

|---|---|---|---|

| ¹H | Quinoxaline | 7.70 - 9.50 | nih.govmdpi.com |

| ¹H | Pyrazole | 6.50 - 8.70 | nih.govmdpi.com |

| ¹³C | Quinoxaline | 114.0 - 157.0 | scispace.comresearchgate.net |

| ¹³C | Pyrazole | 100.0 - 147.0 | scispace.comresearchgate.net |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(1H-pyrazol-1-yl)quinoxaline derivatives shows characteristic absorption bands that confirm the presence of the heterocyclic rings. scispace.comresearchgate.netcovenantuniversity.edu.ng The C=N stretching vibrations within the quinoxaline and pyrazole rings typically appear in the 1620–1509 cm⁻¹ region. covenantuniversity.edu.ng The C=C aromatic stretching vibrations are observed around 1605 cm⁻¹. researchgate.net If the quinoxaline ring exists in its quinoxalin-2(1H)-one tautomeric form, a strong C=O stretching band will be present between 1705 and 1648 cm⁻¹, and an N-H stretching band will appear in the range of 3470–3132 cm⁻¹. covenantuniversity.edu.ng

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for characterizing the aromatic ring systems of the quinoxaline and pyrazole moieties.

Table 2: Key Infrared (IR) Absorption Bands for 2-(Pyrazol-1-yl)quinoxaline Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| N-H (in tautomers) | Stretching | 3470 - 3132 | covenantuniversity.edu.ng |

| C=O (in tautomers) | Stretching | 1705 - 1648 | covenantuniversity.edu.ng |

| C=N | Stretching | 1620 - 1509 | covenantuniversity.edu.ng |

| C=C (aromatic) | Stretching | 1605 - 1600 | covenantuniversity.edu.ngresearchgate.net |

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion, [M+H]⁺. nih.gov For 2,3-dimethyl-6-(1H-pyrazol-1-yl)-quinoxaline, the molecular ion peak (M⁺) was observed at m/z 224 using electron impact mass spectrometry (EIMS), which corresponds to its calculated molecular weight. mdpi.com Similarly, for other derivatives, the mass spectrum confirms the proposed structure by showing a molecular ion peak consistent with the chemical formula. nih.govscispace.comresearchgate.netresearchgate.net Analysis of the fragmentation pattern can further validate the structure by identifying characteristic losses of substructures from the parent ion.

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray crystallographic analysis of compounds containing the 2-(pyrazol-1-yl)quinoxaline framework allows for detailed examination of its geometric parameters. vulcanchem.comrsc.org The bond lengths and angles within the quinoxaline and pyrazole rings are consistent with their aromatic character. In a related pyridylpyrazole structure, the C-C bond linking the two heterocyclic rings was found to be 1.472(3) Å. mdpi.com In copper(II) complexes with pyrazole-containing ligands, the Cu-N bond lengths vary, typically ranging from 1.955(3) to 2.087(3) Å for basal bonds. semanticscholar.org These studies confirm the planarity of the individual heterocyclic rings.

Table 3: Representative Bond Lengths and Angles for Pyridyl-Pyrazole Systems

| Parameter | Description | Typical Value | Source(s) |

|---|---|---|---|

| C-C | Bond linking the two rings | ~1.47 Å | mdpi.com |

| Cu-N (complexes) | Pyridine N to Metal | ~2.10 - 2.12 Å | ias.ac.in |

| Cu-N (complexes) | Pyrazole N to Metal | ~2.10 - 2.18 Å | ias.ac.in |

| Dihedral Angle | Between Quinoxaline and Benzimidazole (B57391) planes (analog) | 38° | vulcanchem.com |

The linkage between the quinoxaline and pyrazole rings allows for rotational freedom, leading to different conformational isomers. The preferred conformation is often described by the dihedral angle between the planes of the two rings. In the solid state, this angle is influenced by crystal packing forces. For an analogous structure, the dihedral angle between a quinoxaline ring and an attached benzimidazole ring was determined to be 38°. vulcanchem.com

Furthermore, both the quinoxaline and pyrazole moieties can exhibit tautomerism. nih.govkoreascience.kr Quinoxaline derivatives, particularly those with a hydroxyl or amino group at the C2 position, can exist in a lactam-lactim equilibrium. scispace.comcovenantuniversity.edu.ngarkat-usa.org This equilibrium can be observed and quantified in solution using ¹H NMR spectroscopy by integrating the signals corresponding to each tautomer. koreascience.krkoreascience.kr The unsubstituted pyrazole ring itself exists in tautomeric forms, and this property is retained when it is part of a larger molecule. nih.gov Spectroscopic and crystallographic studies are essential to determine which tautomeric form predominates under specific conditions (solution or solid state).

Chiroptical Properties and Stereochemical Studies

A comprehensive review of the scientific literature reveals a notable absence of specific research focused on the chiroptical properties and stereochemical analysis of 2-(1H-pyrazol-1-yl)quinoxaline. While the broader field of quinoxaline chemistry has seen investigations into the chirality of various derivatives, this particular compound has not been the subject of dedicated stereochemical studies.

General studies on quinoxaline systems have explored phenomena such as atropisomerism, where restricted rotation around a single bond leads to the existence of stable, separable enantiomers. For instance, research on amidinoquinoxaline N-oxides has demonstrated the presence of a chiral axis and allowed for the resolution of atropisomeric enantiomers using chiral stationary phases. nih.govacs.orgconicet.gov.arresearcher.life These studies often employ techniques like X-ray diffraction and Density Functional Theory (DFT) calculations to investigate the ground state geometry and the energy barriers to enantiomerization. nih.govacs.orgconicet.gov.arresearcher.life

Furthermore, the chiroptical properties of other quinoxaline-containing systems, such as steroidal quinoxalines and quinoxaline-fused polyazahelicenes, have been analyzed. mdpi.combohrium.comresearchgate.net In these cases, circular dichroism (CD) spectroscopy is a key analytical tool used to investigate the relationship between molecular structure and chiroptical behavior, such as the observation of Cotton effects to determine helicity. mdpi.comresearchgate.net

However, it is crucial to emphasize that these findings are related to different classes of quinoxaline derivatives and cannot be directly extrapolated to 2-(1H-pyrazol-1-yl)quinoxaline. The presence of the pyrazol-1-yl substituent at the 2-position of the quinoxaline ring system presents a unique structural arrangement. Without experimental data from techniques such as circular dichroism, vibrational circular dichroism (VCD), or specific rotation measurements for 2-(1H-pyrazol-1-yl)quinoxaline, any discussion of its chiroptical properties would be purely speculative.

Similarly, detailed stereochemical studies, including the potential for atropisomerism due to the rotation around the C-N bond connecting the quinoxaline and pyrazole rings, have not been reported. The energy barrier for such a rotation and whether it is sufficiently high to allow for the isolation of stable atropisomers at room temperature remains uninvestigated for this specific compound.

Therefore, the elucidation of the chiroptical properties and a thorough stereochemical understanding of 2-(1H-pyrazol-1-yl)quinoxaline systems necessitate future experimental and computational research.

Coordination Chemistry of 2 1h Pyrazol 1 Yl Quinoxaline As a Ligand

Ligand Design Principles and Identification of Potential Coordination Sites within 2-(1H-pyrazol-1-yl)quinoxaline

The design of 2-(1H-pyrazol-1-yl)quinoxaline as a ligand is predicated on the strategic placement of nitrogen donor atoms within its bicyclic and heterocyclic framework. This arrangement facilitates the formation of stable chelate rings upon coordination with a metal center. The primary coordination sites are the nitrogen atoms of the pyrazole (B372694) and quinoxaline (B1680401) rings.

The quinoxaline ring system itself is a known constituent in various biologically active compounds and provides a rigid backbone for the ligand. researchgate.netnih.govmdpi.com The pyrazole group, attached at the 2-position of the quinoxaline ring, introduces additional coordination capabilities. The specific nitrogen atoms involved in coordination can vary, leading to different binding modes. The most common coordination involves the nitrogen atom at the 2-position of the pyrazole ring and one of the nitrogen atoms of the quinoxaline ring, forming a stable five- or six-membered chelate ring. asianpubs.orgresearchgate.net This bidentate chelation is a key principle in the design of stable metal complexes.

Synthesis and Characterization of Metal Complexes with 2-(1H-pyrazol-1-yl)quinoxaline Derivatives

The synthesis of metal complexes with 2-(1H-pyrazol-1-yl)quinoxaline and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition and properties.

Complexes with Transition Metals (e.g., Manganese, Cobalt, Nickel, Copper, Zinc, Iron, Silver)

A diverse range of transition metal complexes of 2-(1H-pyrazol-1-yl)quinoxaline and its derivatives have been synthesized and studied. These include complexes with manganese, cobalt, nickel, copper, zinc, iron, and silver. asianpubs.orgresearchgate.netchemrxiv.org For instance, the reaction of a derivative, (E)-3-[4-(hydroxy(phenyl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]quinoxalin-2(1H)one, with various transition metal(II) salts yields monomeric complexes with a tetrahedral geometry. asianpubs.orgresearchgate.net In these complexes, the ligand acts as a neutral bidentate donor, coordinating through two nitrogen atoms to form a six-membered ring. asianpubs.orgresearchgate.net

Similarly, mononuclear complexes of cadmium(II), copper(II), and iron(II) have been synthesized with pyrazole-acetamide and pyrazole-quinoxaline derived ligands. nih.govresearchgate.net The coordination sphere in these complexes is typically completed by anions or solvent molecules. nih.govresearchgate.net The versatility of the quinoxaline scaffold is further demonstrated by the formation of complexes with various other substituted quinoxaline ligands and transition metals. isca.in

Table 1: Examples of Transition Metal Complexes with 2-(1H-pyrazol-1-yl)quinoxaline Derivatives

| Metal Ion | Ligand Derivative | Geometry | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | (E)-3-[4-(hydroxy(phenyl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]quinoxalin-2(1H)one | Tetrahedral | asianpubs.orgresearchgate.net |

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear | nih.govresearchgate.net |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear | nih.govresearchgate.net |

| Fe(II) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one | Mononuclear | nih.govresearchgate.net |

| Ag(I) | 2-(1',2',3'-triazol-1'yl)quinoxaline | Dimeric | chemrxiv.org |

| Cu(II) | 2-(1',2',3'-triazol-1'yl)quinoxaline | Mononuclear | chemrxiv.org |

Spectroscopic (e.g., UV-Vis, EPR) and Magnetic Properties of Metal-2-(1H-pyrazol-1-yl)quinoxaline Complexes

The electronic and magnetic properties of metal complexes containing 2-(1H-pyrazol-1-yl)quinoxaline are investigated using techniques such as UV-Vis and EPR spectroscopy, as well as magnetic susceptibility measurements.

UV-Visible spectroscopy provides insights into the electronic transitions within the complexes. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the metal ion and its coordination environment. isca.in

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, particularly those of copper(II). The EPR spectra of copper complexes with pyrazole-containing ligands can confirm their geometry, such as square-planar or distorted octahedral. researchgate.net

Magnetic susceptibility measurements are used to determine the magnetic moments of the complexes, which can indicate the spin state of the metal ion and the presence of any magnetic coupling between metal centers in polynuclear complexes. For example, high-spin properties have been observed for several transition metal complexes with a pyrazolinone derivative of quinoxaline. asianpubs.orgresearchgate.net

Structural Elucidation of Metal-2-(1H-pyrazol-1-yl)quinoxaline Coordination Compounds

The precise arrangement of atoms in metal complexes of 2-(1H-pyrazol-1-yl)quinoxaline is determined through single-crystal X-ray diffraction and other structural investigation techniques.

X-ray Crystallography for Coordination Geometry and Topology

Table 2: Selected Crystallographic Data for Metal Complexes with Quinoxaline-Based Ligands

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Cu(26a)Br2] | Triclinic | P-1 | Cu-N(triazole) = 2.063, Cu-N(quinoxaline) = 2.061 | chemrxiv.org |

| [Cu(26b)Br2] | Triclinic | P-1 | Cu-N(triazole) = 2.060, Cu-N(quinoxaline) = 2.089 | chemrxiv.org |

| [Cu(26c)Br2] | Triclinic | P-1 | Cu-N(triazole) = 2.067, Cu-N(quinoxaline) = 2.084 | chemrxiv.org |

| [Ag2(L)2(NO3)4] (L = triazolylquinoxaline) | Monoclinic | P21/n | N-Ag = 2.309, 2.310 | chemrxiv.org |

| [Au(L)Br3] (L = triazolylquinoxaline) | Monoclinic | P21/c | Au-N = 2.040 | chemrxiv.org |

Investigation of Binding Modes and Chelation Behavior

The 2-(1H-pyrazol-1-yl)quinoxaline ligand can exhibit different binding modes depending on the metal ion, the reaction conditions, and the presence of substituents on the ligand. The most common mode is bidentate chelation, where the ligand coordinates to the metal center through two nitrogen atoms, one from the pyrazole ring and one from the quinoxaline ring, forming a stable chelate ring. asianpubs.orgresearchgate.net However, in some cases, the ligand can act as a monodentate donor, coordinating through only one of the nitrogen atoms. chemrxiv.org Furthermore, in polynuclear complexes, the ligand can act as a bridging ligand, connecting two or more metal centers. chemrxiv.org The study of these binding modes is crucial for understanding the structure-property relationships of these coordination compounds.

Reactivity and Stability Profiles of 2-(1H-pyrazol-1-yl)quinoxaline Metal Complexes

The reactivity and stability of metal complexes containing the 2-(1H-pyrazol-1-yl)quinoxaline ligand are crucial for their potential applications in areas such as catalysis and materials science. While comprehensive studies focusing exclusively on this specific ligand are limited, research on structurally similar pyrazoloquinoxaline derivatives provides significant insights into their behavior. The stability of these complexes is often assessed through thermal analysis and electrochemical methods, while their reactivity is prominently explored in catalytic applications, particularly oxidation reactions.

The thermal stability of metal complexes gives an indication of their robustness under varying temperature conditions. Thermal gravimetric analysis (TGA) is a common technique used to determine the decomposition patterns and thermal stability of these compounds. For instance, studies on various transition metal complexes with ligands derived from quinoxaline have demonstrated their thermal behavior. Although specific TGA data for 2-(1H-pyrazol-1-yl)quinoxaline complexes is not extensively documented in the reviewed literature, the thermal analysis of related quinoxaline-based complexes, such as those with 6,7-dimethyl-quinoxaline-2,3(1H,4H)-dione thiosemicarbazone, shows that the complexes are generally more thermally stable than the free ligand. researchgate.net Similarly, the thermal stability of Co(II), Ni(II), Cu(II), and Zn(II) complexes with an unsymmetric Schiff base ligand incorporating a quinoxalin-2(1H)-one moiety has been investigated, indicating that the coordination of the metal ion often enhances the thermal stability of the organic ligand. nih.gov

Electrochemical studies, such as cyclic voltammetry, offer valuable information about the redox properties and the stability of different oxidation states of the metal centers in these complexes. The electrochemical behavior of mononuclear copper(II) complexes with pentadentate ethylenediamine-based ligands featuring quinoxaline binding sites has been shown to be dependent on the substituents on the ligand. rsc.org These studies reveal that the redox potentials of the Cu(II)/Cu(I) couple are influenced by the electronic and steric properties of the ligand framework. rsc.org For some copper complexes of quinoxaline-thiosemicarbazone ligands, redox responses have been observed, while the free ligands and other metal complexes were found to be electrochemically inactive within the applied voltage range. researchgate.net The electrochemical properties of nickel complexes with related Schiff base ligands have also been studied, showing irreversible reduction processes in solution. researchgate.net

The reactivity of pyrazoloquinoxaline metal complexes has been most notably explored in the context of catalysis. In particular, copper(II) complexes formed in situ with various pyrazoloquinoxaline derivatives have been investigated for their catecholase activity, which is the catalytic oxidation of catechol to o-quinone. One study on the catalytic activities of copper(II) complexes with ligands such as 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline demonstrated that the rate of oxidation is dependent on several factors, including the substituents on the quinoxaline ring, the counter anion, the metal concentration, and the solvent used. researchgate.net For example, the complex formed from one equivalent of 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline and two equivalents of copper(II) acetate (B1210297) in methanol (B129727) exhibited the highest catalytic activity. researchgate.net This suggests that metal complexes of 2-(1H-pyrazol-1-yl)quinoxaline could also exhibit interesting catalytic properties.

The nature of the ligand and the metal ion play a significant role in the reactivity and stability of the resulting complexes. For instance, the introduction of different substituents on the quinoxaline or pyrazole rings can modulate the electronic properties of the ligand, which in turn affects the stability and reactivity of the metal complex.

While detailed quantitative data on the reactivity and stability profiles of metal complexes of 2-(1H-pyrazol-1-yl)quinoxaline are not extensively available, the research on analogous compounds provides a solid foundation for understanding their expected behavior. Further focused studies are necessary to fully elucidate the specific characteristics of these complexes.

Supramolecular Architectures Involving 2 1h Pyrazol 1 Yl Quinoxaline

Design and Self-Assembly of Supramolecular Cages, Networks, and Frameworks

There is no specific information on the design and self-assembly of supramolecular cages, networks, or frameworks involving 2-(1H-pyrazol-1-yl)quinoxaline. Research on related systems, however, demonstrates that quinoxaline (B1680401) derivatives can participate in the formation of hydrogen-bonded frameworks. For instance, tetracarboxylic acid derivatives of quinoxaline have been shown to form two-dimensional networked sheets through self-complementary hydrogen bonds between the carboxy groups. These sheets can then stack via π–π interactions to create layered structures with defined voids.

Similarly, pyrazole-containing ligands are widely used in the construction of metal-organic cages and coordination polymers. The nitrogen atoms of the pyrazole (B372694) ring act as effective coordination sites for metal ions, leading to the self-assembly of discrete cages or extended frameworks. The specific geometry of these architectures is dictated by the coordination preferences of the metal ion and the disposition of the pyrazole units on the ligand.

Exploration of Host-Guest Interactions and Molecular Recognition Phenomena

No dedicated studies on the host-guest interactions and molecular recognition phenomena of 2-(1H-pyrazol-1-yl)quinoxaline were found. In a broader context, quinoxalinium salts have been investigated as chemosensors, exhibiting a dual-mode action of nucleophilic addition and host-guest complex formation for anion detection. The cavity of these charged quinoxaline derivatives can engage in host-guest interactions with larger anions.

Macrocyclic hosts incorporating various aromatic units are a cornerstone of host-guest chemistry, capable of binding a wide array of guest molecules within their cavities through non-covalent interactions. While this is a general principle, specific examples involving 2-(1H-pyrazol-1-yl)quinoxaline as either a host or a guest are not documented.

Analysis of Non-Covalent Interactions in Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking)

Specific experimental or computational analysis of the non-covalent interactions governing the self-assembly of 2-(1H-pyrazol-1-yl)quinoxaline is not available. However, the crystal structures of related derivatives provide insights into the types of interactions that could be expected.

π-π Stacking: Face-to-face π–π stacking interactions are frequently observed between the aromatic rings of quinoline (B57606) and quinoxaline derivatives in the solid state. These interactions play a crucial role in the organization of molecules into extended arrays. The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions.

A summary of typical non-covalent interactions observed in related quinoxaline and pyrazole structures is presented below.

| Interaction Type | Description |

| Hydrogen Bonding | N–H···N, C–H···N, and C–H···O interactions are common in quinoxaline derivatives, often directing the formation of specific supramolecular motifs like tapes and helices. nih.govjohnshopkins.edu |

| π-π Stacking | Face-to-face stacking between the aromatic systems of quinoxaline rings is a significant factor in their crystal packing. |

Catalytic and Advanced Materials Applications of 2 1h Pyrazol 1 Yl Quinoxaline

2-(1H-pyrazol-1-yl)quinoxaline as a Ligand in Homogeneous Catalysis

The unique electronic and structural characteristics of 2-(1H-pyrazol-1-yl)quinoxaline, featuring a nitrogen-rich heterocyclic framework, make it an effective ligand in homogeneous catalysis. Its bidentate N,N-chelation capability allows for the formation of stable and reactive transition metal complexes that drive a variety of organic transformations.

Exploration of Catalytic Cycles and Reaction Mechanisms in Organic Transformations

The functionalization of alcohols into more complex N-heterocycles is a key area where ligands similar to 2-(1H-pyrazol-1-yl)quinoxaline have been instrumental. Research into manganese-catalyzed dehydrogenative coupling reactions provides insight into the plausible mechanisms. nih.govfigshare.comacs.org In these transformations, the catalyst, featuring a pyrazolyl-containing pincer ligand, facilitates a multi-step process.

A proposed catalytic cycle for dehydrogenative coupling generally begins with the dehydrogenation of an alcohol substrate by the manganese complex to form an aldehyde and a manganese-hydride species. acs.org This is followed by the condensation of the newly formed aldehyde with an amine (such as 1,2-diaminobenzene for quinoxaline (B1680401) synthesis) to produce a hemiaminal or imine intermediate. acs.org Subsequent intramolecular cyclization and a final dehydrogenation step, which regenerates the active catalyst and releases hydrogen gas and water as byproducts, yield the final heterocyclic product. acs.org Control experiments have been performed to support these proposed mechanistic pathways, confirming the role of the catalyst in each key step of the transformation. nih.govfigshare.com

Specific Catalytic Applications (e.g., Dehydrogenative Functionalization)

A significant application of pyrazolyl-containing ligands is in sustainable synthesis using earth-abundant metal catalysts like manganese. nih.govfigshare.com A well-defined, water-soluble, and air-stable Manganese(II) complex incorporating a 2-(1H-pyrazol-1-yl)-1,10-phenanthroline (a tridentate pincer ligand derivative) has demonstrated high efficacy in the dehydrogenative functionalization of alcohols. nih.govfigshare.com

This catalytic system has been successfully employed for the synthesis of a diverse range of N-heterocycles in water, an environmentally benign solvent. nih.gov Key applications include:

Quinoxaline Synthesis : The coupling of vicinal diols and 1,2-diamines to produce various quinoxaline derivatives. nih.govfigshare.com

Quinoline (B57606) Synthesis : The reaction between 2-aminobenzyl alcohol and ketones that possess an active methylene (B1212753) group. nih.govfigshare.com

Quinazolin-4(3H)-one Synthesis : The dehydrogenative coupling of alcohols with 2-aminobenzamides or 2-aminobenzonitriles. nih.govfigshare.com

These reactions proceed smoothly under aerobic conditions, are tolerant of a wide array of functional groups, and provide satisfactory yields from readily available precursors. nih.gov The scalability of these processes to the gram scale highlights their potential for industrial application. nih.govfigshare.com

Table 1: Examples of Mn-Catalyzed Dehydrogenative Synthesis of N-Heterocycles

| Starting Materials | Product Type | Catalyst System | Solvent | Key Features |

|---|---|---|---|---|

| Vicinal diols + 1,2-Diamines | Quinoxalines | Mn(L)(H₂O)₂Cl¹ | Water | Environmentally benign; forms water and H₂ as byproducts. nih.govacs.org |

| 2-Aminobenzyl alcohol + Ketones | Quinolines | Mn(L)(H₂O)₂Cl¹ | Water | Utilizes cheap and accessible precursors. nih.govfigshare.com |

| Alcohols + 2-Aminobenzamides | Quinazolin-4(3H)-ones | Mn(L)(H₂O)₂Cl¹ | Water | Phosphine-free and air-stable catalyst. nih.govfigshare.com |

¹ L = 2-(1H-pyrazol-1-yl)-1,10-phenanthroline

Applications in Heterogeneous Catalysis

While the synthesis of quinoxaline derivatives using various heterogeneous catalysts is a well-documented field, the specific incorporation of 2-(1H-pyrazol-1-yl)quinoxaline as a functional moiety within solid-state catalysts is a more specialized and less explored area of research. mdpi.com

Design and Synthesis of Solid-State Catalysts Incorporating 2-(1H-pyrazol-1-yl)quinoxaline Moieties

The development of heterogeneous catalysts often involves immobilizing a catalytically active molecule, such as a metal complex with a specific ligand, onto a solid support. Supports can include materials like silica, alumina, polymers, or metal-organic frameworks (MOFs). mdpi.comnih.gov In principle, 2-(1H-pyrazol-1-yl)quinoxaline could be functionalized with anchor groups (e.g., silanes or carboxylic acids) to allow for covalent grafting onto such supports. The resulting solid-state material would feature the pyrazolyl-quinoxaline unit as a robust chelating site for catalytically active metal ions. However, specific examples of the design and synthesis of solid-state catalysts featuring the 2-(1H-pyrazol-1-yl)quinoxaline moiety are not extensively reported in the current literature.

Investigations of Reaction Mechanisms at Catalyst Surfaces

Investigating reaction mechanisms on the surface of a heterogeneous catalyst is inherently complex. For a hypothetical solid-state catalyst incorporating the 2-(1H-pyrazol-1-yl)quinoxaline ligand, studies would likely focus on understanding how the immobilization affects the catalytic activity and selectivity compared to its homogeneous counterpart. Techniques such as X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and in-situ infrared spectroscopy would be employed to characterize the catalyst's surface and observe the adsorption and transformation of reactants. Such studies would be crucial for optimizing catalyst design and preventing leaching of the active metal species from the solid support. mdpi.com

Research into Advanced Materials Applications

Beyond catalysis, quinoxaline-based compounds are recognized for their utility in materials science, particularly in optoelectronics, owing to their thermal stability and electron-accepting properties. acs.orgresearchgate.net Research into ligands structurally similar to 2-(1H-pyrazol-1-yl)quinoxaline has led to the development of advanced materials for energy applications.

Table 2: Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| 2-(1H-pyrazol-1-yl)quinoxaline | Core subject of the article |

| 2-(1H-pyrazol-1-yl)-1,10-phenanthroline | Tridentate pincer ligand in a Mn(II) catalyst. nih.govfigshare.com |

| Quinoxaline | Product of catalytic synthesis. nih.govfigshare.comacs.org |

| Quinoline | Product of catalytic synthesis. nih.govfigshare.com |

| Quinazolin-4(3H)-one | Product of catalytic synthesis. nih.govfigshare.com |

| 1,2-Diaminobenzene | Reactant in quinoxaline synthesis. acs.org |

| 2-Aminobenzyl alcohol | Reactant in quinoline synthesis. nih.govfigshare.com |

| 2-Aminobenzamide | Reactant in quinazolin-4(3H)-one synthesis. nih.govfigshare.com |

| Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) | p-dopant for solar cells. acs.org |

Optoelectronic Properties Research (e.g., Photophysical Studies)

The fusion of pyrazole (B372694) and quinoxaline rings within the 2-(1H-pyrazol-1-yl)quinoxaline scaffold creates a molecule with significant potential in the field of optoelectronics. Research into quinoxaline and its derivatives has highlighted their utility as core components in organic semiconductors, fluorescent sensors, and organic light-emitting diodes (OLEDs). smolecule.comresearchgate.net The inherent electron-deficient nature of the quinoxaline ring system makes it an excellent candidate for an organic acceptor moiety. researchgate.net When combined with electron-rich molecules, this can form donor-acceptor (D-A) systems that facilitate efficient intramolecular charge transfer (ICT), a critical process for many optoelectronic applications. researchgate.net

Derivatives of pyrazolo[3,4-b]quinoline are recognized as promising materials for optoelectronic applications due to their chemical reactivity, thermal stability, and electron transfer and emission capabilities. researchgate.net Photophysical studies of quinoxaline derivatives reveal that they possess interesting properties, including photoluminescence, electroluminescence, and halochromism (color change in response to changes in pH). researchgate.net

Generally, the absorption spectra of 1H-pyrazolo[3,4-b]quinolines show two main absorption bands in the UV-Vis region. researchgate.net The photophysical properties, such as absorption and emission wavelengths, are influenced by the specific substituents on the quinoxaline and pyrazole rings, as well as the solvent used. While specific data for 2-(1H-pyrazol-1-yl)quinoxaline is not extensively detailed in the provided literature, the general photophysical characteristics of related quinoxaline derivatives provide a strong indication of its expected behavior. For instance, studies on various quinoxaline derivatives show absorption maxima (λ_abs_) typically in the ultraviolet to visible range, with emission maxima (λ_em_) appearing at longer wavelengths, indicating fluorescence.

Table 1: Representative Photophysical Data for Quinoxaline Derivatives

| Compound Class | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Quantum Yield (Φ) | Key Findings |

|---|---|---|---|---|

| 2,3-bis[(E)-2-aryl vinyl]-quinoxalines | 350-450 | 450-550 | Moderate to High | Exhibit significant photoluminescence and some derivatives show halochromic properties. researchgate.net |

| Pyrazolo[3,4-b]quinolines | 280-400 | 400-550 | Varies | Often display two absorption bands; function as electron transporters and luminophores. researchgate.net |

Note: The data in this table is illustrative of the general class of quinoxaline derivatives and not specific to 2-(1H-pyrazol-1-yl)quinoxaline.

The investigation into D-π-A chromophores that incorporate a quinoxaline core in their π-bridge has revealed their potential for femtosecond nonlinear optical activity, making them suitable for advanced photonic applications. dntb.gov.ua The structural versatility of quinoxalines allows for fine-tuning of their electronic and optical properties through chemical modification, a key advantage in designing materials for specific optoelectronic functions. rsc.org

Development of Functional Polymeric or Hybrid Materials

The robust chemical structure and inherent properties of the quinoxaline moiety make it a valuable building block for the creation of advanced functional materials, including polymers and hybrid systems. Quinoxaline-based polymers are noted for their high glass transition temperatures, which imparts excellent thermal stability, a crucial characteristic for materials used in electronic devices. researchgate.net

Functional polymers incorporating quinoxaline units have been developed for a range of applications. These include their use as organic semiconductors and in the fabrication of OLEDs, where polyquinoxalines can contribute to high external quantum efficiency due to their low refractive index. researchgate.net The ability to modify the quinoxaline structure allows for the synthesis of polymers with tailored properties. For example, trifunctional quinoxaline-based maleimides have been used to create polymer alloys with benzoxazine, resulting in materials with specific thermal and mechanical characteristics. dntb.gov.ua

In the realm of electrochromic devices, donor-acceptor type quinoxaline-based polymers have been synthesized. These materials can change color in response to an electrical potential and have demonstrated satisfactory open-circuit memory, a desirable feature for low-power displays and smart windows. dntb.gov.ua

Hybrid materials, which combine the quinoxaline-containing organic component with inorganic materials, are also an area of active research. Guest-host materials, where a quinoxaline-based chromophore is dispersed within a polymer matrix like PMMA, have been investigated for their nonlinear optical activity. dntb.gov.ua This approach leverages the processability of the polymer while harnessing the specific optical properties of the quinoxaline derivative.

The development of these materials relies on various synthetic strategies. Metal-catalyzed multi-component reactions and microwave-assisted techniques are among the methods employed to synthesize functionalized quinoxalines that can then be polymerized or integrated into hybrid structures. rsc.org

Table 2: Applications of Quinoxaline-Based Functional Materials

| Material Type | Application Area | Key Property/Advantage | Reference |

|---|---|---|---|

| Polyquinoxalines | Organic Light-Emitting Diodes (OLEDs) | High glass transition temperature, low refractive index. researchgate.net | researchgate.net |

| Quinoxaline-Based Polymers | Electrochromic Devices | Satisfactory open-circuit memory, color change capability. dntb.gov.ua | dntb.gov.ua |

| Quinoxaline-Maleimide Polymer Alloys | High-Performance Thermosets | Enhanced thermal and mechanical properties. dntb.gov.ua | dntb.gov.ua |

| Quinoxaline Chromophore/PMMA Guest-Host Materials | Nonlinear Optics | High femtosecond nonlinear optical activity. dntb.gov.ua | dntb.gov.ua |

This research into functional polymers and hybrid materials underscores the versatility of the quinoxaline scaffold, a core component of 2-(1H-pyrazol-1-yl)quinoxaline, in creating the next generation of advanced materials for electronic and optical technologies.

Computational and Theoretical Investigations of 2 1h Pyrazol 1 Yl Quinoxaline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of medium-sized organic molecules. sci-hub.seroyalsocietypublishing.orgscispace.com DFT methods are used to optimize the molecular geometry and calculate a range of electronic properties that govern the molecule's reactivity and interactions. sci-hub.seisca.me For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-31+G(d,p), provide fundamental insights into their behavior. sci-hub.setandfonline.com

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

This table provides the theoretical framework for reactivity descriptors derived from HOMO and LUMO energies.

Studies on related quinoxaline derivatives show that the introduction of different substituents can significantly alter the HOMO and LUMO energies, thereby tuning the molecule's reactivity. nih.gov For instance, electron-donating groups tend to increase the HOMO energy, enhancing the molecule's electron-donating capacity. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict reactivity sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored based on the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netuni-muenchen.de

In 2-(1H-pyrazol-1-yl)quinoxaline, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of both the quinoxaline and pyrazole (B372694) rings, identifying them as the primary sites for protonation and coordination with metal ions. researchgate.netresearchgate.net The hydrogen atoms and parts of the aromatic carbon framework would exhibit positive potential (blue). researchgate.net

Mulliken atomic charge analysis further quantifies the charge distribution, providing the net charge on each atom in the molecule. imist.ma This analysis consistently shows that heteroatoms like nitrogen and oxygen in quinoxaline derivatives bear a partial negative charge, making them active centers for interactions, such as adsorption on metal surfaces in corrosion studies. imist.ma

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD provides insights into conformational dynamics and intermolecular interactions. imist.ma For 2-(1H-pyrazol-1-yl)quinoxaline and its derivatives, MD simulations are particularly useful in understanding how these molecules interact with their environment, such as a solvent or a biological receptor. nih.govimist.ma

In the context of drug design, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.net For example, simulations of related quinoxaline derivatives docked into an enzyme's active site have been used to confirm the stability of the binding pose and analyze the key intermolecular interactions (like hydrogen bonds and hydrophobic interactions) over a simulation time of several nanoseconds. researchgate.net Similarly, in materials science, MD simulations have been used to model the adsorption of quinoxaline-based corrosion inhibitors on metal surfaces, providing a dynamic picture of the formation of a protective layer. imist.ma

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are crucial for a desired effect. nih.gov

For quinoxaline derivatives, QSAR studies have been conducted to model their efficacy as anticancer, antidepressant, or antimicrobial agents. nih.govrsc.orgnih.gov These studies typically involve calculating a set of molecular descriptors (e.g., constitutional, topological, electronic, and quantum chemical) for a series of related compounds with known activities. researchgate.net Statistical methods, such as multiple linear regression or artificial neural networks, are then used to create a predictive model. researchgate.net For instance, a 3D-QSAR study on pyrazole-quinoxaline derivatives as EGFR/HER-2 inhibitors helped to elucidate the structural requirements for potent activity, guiding the design of more effective anticancer agents. rsc.org

Molecular Docking Studies for Ligand-Receptor or Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule at the atomic level. nih.govkthmcollege.ac.in

Derivatives of 2-(1H-pyrazol-1-yl)quinoxaline have been the subject of numerous docking studies against various biological targets. These studies reveal how the quinoxaline scaffold can fit into the binding pockets of enzymes and receptors, forming key interactions that lead to biological activity.

Table 2: Examples of Molecular Docking Studies on Quinoxaline-Pyrazole Derivatives

| Target Protein | PDB ID | Therapeutic Area | Key Findings | Reference |

| EGFR Tyrosine Kinase | 4HJO | Anticancer | Compounds bind to the ATP-binding site, forming hydrogen bonds with key amino acid residues. | nih.gov |

| COX-2 | - | Anti-inflammatory | Derivatives show selective binding to the COX-2 active site over COX-1. rsc.org | rsc.org |

| S. aureus DNA Gyrase | 2XCT | Antibacterial | The quinoxaline moiety interacts with the active site cavity, showing significant binding affinity. kthmcollege.ac.in | kthmcollege.ac.in |

| TGF-β Type I Receptor Kinase | - | Anticancer | Synthesized compounds showed good binding interactions, correlating with their inhibitory activity. | nih.gov |

| PARP-1 | - | Anticancer | A dimethyl pyrazole quinoxaline derivative showed potent binding, superior to the reference drug Olaparib. | mdpi.com |

This table summarizes findings from docking studies on various derivatives containing the core quinoxaline-pyrazole structure, illustrating the versatility of this scaffold in interacting with different biological targets.

These studies consistently highlight the importance of the nitrogen atoms in the quinoxaline and pyrazole rings for forming crucial hydrogen bonds with amino acid residues in the receptor's active site. nih.govnih.gov

Electrochemical Properties and Redox Behavior Investigations

The study of the electrochemical properties of quinoxaline derivatives, often performed using techniques like cyclic voltammetry, provides valuable information about their redox behavior (i.e., their ability to be oxidized or reduced). acs.orgmdpi.com This information is critical for applications in materials science (e.g., for organic semiconductors) and is also relevant to understanding their biological mechanisms, as some biological activities are linked to the compound's reduction potential. acs.orgabechem.com

Studies on quinoxaline derivatives have shown that they are electrochemically active, undergoing reduction processes at the nitrogen-containing heterocyclic ring. mdpi.comabechem.com The reduction potential is sensitive to the molecular structure, with electron-withdrawing substituents generally making the compound easier to reduce (less negative reduction potential). mdpi.com A linear correlation has been found between the reduction potentials of some 2-substituted quinoxalines and their electron affinity energies calculated by computational methods. abechem.com This correlation supports a common reduction mechanism involving the formation of a radical anion across the series. abechem.com For some quinoxaline series, it has been observed that compounds with the least negative reduction potentials are the most biologically active, suggesting a link between their electron-accepting ability and their mechanism of action. abechem.com

Biological Activities: Pre Clinical and Mechanistic Studies of 2 1h Pyrazol 1 Yl Quinoxaline Derivatives

Investigation of Antimicrobial Activities

Derivatives of 2-(1H-pyrazol-1-yl)quinoxaline have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a variety of pathogenic bacteria and fungi. johnshopkins.eduresearchgate.netmdpi.com

Antibacterial Spectrum and Proposed Mechanisms of Action

Quinoxaline (B1680401) derivatives incorporating a pyrazole (B372694) moiety have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.org Several studies have reported good to moderate antimicrobial potential against various bacterial strains. johnshopkins.eduresearchgate.net For instance, certain quinoxalin-2(1H)-one derivatives featuring pyrazole components demonstrated significant antibacterial activity, with some compounds showing a bactericidal effect. johnshopkins.eduresearchgate.net One derivative, 3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one, was identified as being particularly active with a minimum inhibitory concentration (MIC) value of 7.8 µg/ml. covenantuniversity.edu.ng Another study highlighted a series of pyrazole-containing quinoxaline derivatives with MIC values ranging from 0.97–62.5 µg/mL against standard bacterial strains and 1.95–15.62 µg/mL against multi-drug resistant bacteria (MDRB) strains. johnshopkins.eduresearchgate.net

The proposed mechanisms of antibacterial action for these compounds are multifaceted. A primary mode of action is believed to be the inhibition of essential bacterial enzymes. nih.gov Specifically, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. johnshopkins.eduresearchgate.net In vitro studies on S. aureus DNA gyrase revealed that promising quinoxaline derivatives displayed potent inhibitory activity. johnshopkins.eduresearchgate.net Another proposed mechanism involves the disruption of the bacterial cell wall. nih.gov Additionally, some quinoxaline derivatives are thought to function as bifunctional intercalating agents, binding to bacterial DNA and interfering with its processes. researchgate.net The generation of reactive oxygen species (ROS), leading to oxidative DNA damage, has also been identified as a potential mechanism for some quinoxaline compounds. nih.gov

Table 1: Antibacterial Activity of Selected 2-(1H-pyrazol-1-yl)quinoxaline Derivatives

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Quinoxalin-2(1H)-one derivatives | Standard bacterial strains | 0.97–62.5 | 1.94–88.8 | johnshopkins.edu |

| Quinoxalin-2(1H)-one derivatives | Multi-drug resistance bacteria (MDRB) | 1.95–15.62 | 3.31–31.25 | johnshopkins.edu |

| 3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one | Gram-positive bacteria | 7.8 | Not Reported | covenantuniversity.edu.ng |

| 3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2(1H)-one | Gram-positive bacteria | Comparative to streptomycin | Not Reported | covenantuniversity.edu.ng |

| Pyrazole-derived hydrazones | Gram-positive strains & A. baumannii | 0.78–1.56 | Not Reported | nih.gov |

Antifungal Spectrum and Proposed Mechanisms of Action

In addition to their antibacterial properties, 2-(1H-pyrazol-1-yl)quinoxaline derivatives have been investigated for their antifungal activities against various pathogenic fungi. rsc.orgnih.govnih.gov Studies have shown that these compounds can exhibit significant inhibitory effects on fungal growth. nih.govresearchgate.net For example, a series of quinoxaline derivatives were evaluated as antimicrobial agents against plant pathogenic fungi, with some compounds exhibiting potent activity against Rhizoctonia solani. rsc.org Another study reported that newly synthesized pyrazoline and pyrazole derivatives demonstrated notable antifungal activity against Candida albicans. nih.govnih.gov Specifically, 3-hydrazinoquinoxaline-2-thiol, a related quinoxaline derivative, was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. researchgate.net

The mechanisms underlying the antifungal action of these derivatives are still under investigation, but they are thought to be similar to their antibacterial mechanisms, involving the disruption of essential cellular processes in fungi. jocpr.com

Table 2: Antifungal Activity of Selected 2-(1H-pyrazol-1-yl)quinoxaline and Related Derivatives

| Compound/Derivative Series | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Quinoxaline derivatives | Plant pathogenic fungi | EC50 | 8.54 and 12.01 µg/mL for compounds 5j and 5t against Rhizoctonia solani | rsc.org |

| Pyrazoline and pyrazole derivatives | Candida albicans | Inhibition Zone | Good performance for compounds 16, 17, 19, and 20 | nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans, Candida glabrata, Candida parapsilosis | MIC | More effective than Amphotericin B | researchgate.net |

| Pyrazolo[5,1-c] johnshopkins.eduresearchgate.netnih.govtriazine derivative 3d | Candida albicans | MIC | 16 µg/mL | researchgate.net |

Antibiofilm Activity Research

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Research into the antibiofilm activity of pyrazole-containing compounds has shown promise. nih.gov Certain naphthyl-substituted pyrazole-derived hydrazones were found to be effective against S. aureus and A. baumannii biofilms. nih.gov Another study on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibition of biofilm formation in both S. aureus and P. aeruginosa. mdpi.com For instance, two compounds were reported to inhibit biofilm formation by ≥85% in S. aureus and >80% in P. aeruginosa. mdpi.com These findings suggest that 2-(1H-pyrazol-1-yl)quinoxaline derivatives may have the potential to combat biofilm-associated infections.

Analysis of Antiproliferative and Antitumor Mechanisms (excluding clinical data)

The quinoxaline scaffold is a privileged structure in the development of anticancer agents. nih.govnih.govekb.eg Derivatives of 2-(1H-pyrazol-1-yl)quinoxaline have been the focus of numerous studies for their antiproliferative and antitumor activities against various cancer cell lines. johnshopkins.eduresearchgate.netnih.govmdpi.com

Modulation of Cellular Pathways and Signaling (e.g., PARP-1 Inhibition)

A key mechanism through which some quinoxaline derivatives exert their anticancer effects is through the modulation of critical cellular pathways, including those involved in DNA repair. nih.gov Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme that plays a crucial role in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.gov Several quinoxaline-based derivatives have been designed and synthesized as potent PARP-1 inhibitors. researchgate.netnih.govresearchgate.net For example, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline has been used as a bioisosteric scaffold to mimic the phthalazinone motif of the approved PARP inhibitor Olaparib. researchgate.netnih.gov The resulting derivatives have shown significant PARP-1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The quinoxaline nucleus, with its two carboxamide moieties, can engage with the enzyme through hydrogen bonding. nih.gov Structure-activity relationship studies have indicated that hydrophobic residues on the quinoxaline scaffold are favorable for PARP-1 inhibition. nih.gov

In Vitro Cytotoxicity Studies on Human and Mammalian Cell Lines

The antiproliferative potential of 2-(1H-pyrazol-1-yl)quinoxaline derivatives has been extensively evaluated through in vitro cytotoxicity studies on a variety of human and mammalian cancer cell lines. johnshopkins.edunih.govmdpi.com These studies have consistently demonstrated the ability of these compounds to induce cell death at micromolar concentrations. mdpi.com For instance, a novel class of quinoxaline–arylfuran derivatives was evaluated for antiproliferative activities, with the representative derivative QW12 showing a potent effect against HeLa cells with an IC50 value of 10.58 μM by inducing apoptosis and triggering ROS generation. nih.gov Another study on quinoxaline-2(1H)-one derivatives found that compound 15 was the most active, with IC50 values of 5.30, 2.20, and 5.50 µM against HepG-2, MCF-7, and HCT-116 cancer cell lines, respectively. nih.gov Furthermore, a thieno[2,3-c]pyrazole derivative, Tpz-1, induced cell death at low micromolar concentrations (0.19 μM to 2.99 μM) across a panel of 17 human cancer cell lines. mdpi.com It is important to note that some of these derivatives have shown selective cytotoxicity towards cancer cells over normal cell lines. nih.govrsc.org

Table 3: In Vitro Cytotoxicity of Selected Quinoxaline Derivatives

| Compound/Derivative Series | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoxaline–arylfuran derivative QW12 | HeLa | 10.58 | nih.gov |

| Quinoxaline-2(1H)-one derivative 15 | HepG-2 | 5.30 | nih.gov |

| Quinoxaline-2(1H)-one derivative 15 | MCF-7 | 2.20 | nih.gov |

| Quinoxaline-2(1H)-one derivative 15 | HCT-116 | 5.50 | nih.gov |

| Thieno[2,3-c]pyrazole derivative Tpz-1 | Human cancer cell lines (panel of 17) | 0.19 - 2.99 | mdpi.com |

| 3-methylenamino-4(3H)-quinazolone derivative 5 | RD | 14.65 | nih.gov |

| 3-methylenamino-4(3H)-quinazolone derivative 6 | MDA-MB-231 | 10.62 | nih.gov |

| 3-methylenamino-4(3H)-quinazolone derivative 7 | MDA-MB-231 | 8.79 | nih.gov |

Research on Anti-inflammatory and Antioxidant Activity Mechanisms

Derivatives of 2-(1H-pyrazol-1-yl)quinoxaline have been the subject of significant preclinical research to elucidate their anti-inflammatory and antioxidant properties. The mechanisms underlying these activities are multifaceted, involving the modulation of key inflammatory enzymes and the scavenging of reactive oxygen species (ROS).

The anti-inflammatory action of pyrazole and quinoxaline derivatives is often linked to their ability to inhibit enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govsciencescholar.us Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. For instance, certain novel quinoxaline derivatives have demonstrated potent dual inhibition of COX-2 and Epidermal Growth Factor Receptor (EGFR), with compounds exhibiting IC₅₀ values as low as 0.3 µM for EGFR and 0.08 µM for COX-2. nih.gov Similarly, pyrazoline derivatives have been identified as strong inhibitors of soybean lipoxygenase, with IC₅₀ values recorded at 80 µM. nih.gov In vivo studies, such as the carrageenan-induced paw edema model in rats, have further confirmed the anti-inflammatory potential of these compounds, with some derivatives showing an effect (41% inhibition) comparable to the standard drug indomethacin (47%). nih.govresearchgate.net

The antioxidant profile of these derivatives has been evaluated through various in vitro assays that measure their capacity to neutralize free radicals. nih.gov Common methods include assessing the scavenging ability against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydrogen peroxide (H₂O₂). researchgate.netnih.govlew.ro The antioxidant activity is often attributed to the hydrogen-donating ability of the pyrazole ring's NH proton. nih.gov Studies have shown that pyrazoline derivatives can strongly inhibit lipid peroxidation and exhibit significant radical scavenging activity, which is often concentration-dependent. nih.govnih.gov For example, certain 3,5-disubstituted-2-pyrazoline derivatives demonstrated notable DPPH scavenging with SC₅₀ values ranging from 9.91 to 15.16 µg/mL. lew.ro This dual action is significant, as free radicals are often produced during inflammation, contributing to oxidative stress and tissue damage. nih.gov

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Selected Pyrazole/Quinoxaline Derivatives

| Compound Class | Assay | Target/Radical | Activity Measurement | Potency |

|---|---|---|---|---|

| Pyrazoline Derivative | Antioxidant | Lipid Peroxidation | % Inhibition | Strong Inhibition nih.gov |

| Pyrazoline Derivative | Anti-inflammatory | Lipoxygenase (LOX) | IC₅₀ | 80 µM nih.gov |

| Quinoxaline Derivative | Anti-inflammatory | Lipoxygenase (LOX) | % Inhibition | Promising Activity nih.gov |

| Quinoxaline Derivative | Anti-inflammatory | COX-2 | IC₅₀ | 0.08 µM nih.gov |

| Quinoxaline Derivative | Anti-inflammatory | EGFR | IC₅₀ | 0.3 µM nih.gov |

| 2-Pyrazoline Derivative | Antioxidant | DPPH Radical | SC₅₀ | 9.91-15.16 µg/mL lew.ro |

| 2-Pyrazoline Derivative | Antioxidant | ABTS Radical | % Scavenging | Potent Activity lew.ro |

Exploration of Other Pre-clinical Biological Activities (e.g., Antiviral, Antimalarial, Enzyme Inhibition)

Beyond their anti-inflammatory and antioxidant effects, 2-(1H-pyrazol-1-yl)quinoxaline derivatives have been investigated for a range of other preclinical biological activities, demonstrating their versatility as scaffolds in drug discovery.